

Application Notes and Protocols for HyP-1 in Studying Ischemic Conditions

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Compound of Interest

Compound Name: **HyP-1**

Cat. No.: **B1192900**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic conditions, characterized by a restriction in blood supply to tissues, lead to a shortage of oxygen and glucose necessary for cellular metabolism. This state of low oxygen, or hypoxia, is a critical hallmark of various pathologies, including stroke, myocardial infarction, and peripheral artery disease. A key consequence of ischemia and subsequent reperfusion is the generation of reactive oxygen and nitrogen species (RONS), which contribute significantly to tissue damage. Understanding the dynamics of hypoxia in real-time is crucial for developing effective therapeutic strategies.

HyP-1 (Hypoxia Probe 1) is a novel multimodal imaging agent designed for the sensitive detection of hypoxic conditions in vitro and in vivo. It operates through a bioreducible N-oxide trigger that is selectively reduced in the absence of oxygen by heme proteins, such as cytochrome P450 (CYP450) enzymes.^{[1][2][3]} This irreversible two-electron reduction converts **HyP-1** to its spectrally distinct product, **red-HyP-1**, enabling detection through both photoacoustic (PA) and near-infrared (NIR) fluorescence imaging.^{[2][3][4]} The probe's compatibility with ratiometric NIR fluorescence imaging makes it a valuable tool for studying the hypoxic microenvironment in ischemic disease models.^{[4][5]}

Mechanism of Action

Under normoxic conditions, the N-oxide moiety of **HyP-1** remains intact. However, in the low-oxygen environment characteristic of ischemic tissue, heme proteins like CYP450 enzymes reduce the N-oxide group to an aniline.[1][2][3] This conversion results in a significant red shift in the probe's absorbance and emission spectra, providing a clear signal of hypoxia.[4] Because both the original probe (**HyP-1**) and its reduced form (red-**HyP-1**) are fluorescent at distinct wavelengths, ratiometric imaging can be performed, which provides a robust and quantitative measure of hypoxia that is independent of probe concentration.[4][5]

Data Presentation

The spectral properties of **HyP-1** and its reduced form, red-**HyP-1**, are summarized in the table below. This data is essential for setting up imaging experiments and for the ratiometric analysis of hypoxia.

Property	HyP-1	red-HyP-1 (Reduced form)
Absorbance Maximum	~670 nm	~760 nm
Emission Maximum	~697 nm	~798 nm
Extinction Coefficient	$1.5 \times 10^4 \text{ cm}^{-1} \text{ M}^{-1}$	$5.4 \times 10^4 \text{ cm}^{-1} \text{ M}^{-1}$
Quantum Yield	0.33	0.15

Data compiled from search result[3].

Experimental Protocols

In Vitro Hypoxia Studies in Cell Culture

This protocol describes the use of **HyP-1** to detect hypoxia in cultured cells, which can be subjected to conditions mimicking ischemia, such as oxygen-glucose deprivation (OGD).

Materials:

- **HyP-1** probe
- Cell culture medium (e.g., DMEM)

- Phosphate-buffered saline (PBS)
- Cells of interest (e.g., endothelial cells, neurons, cardiomyocytes)
- Hypoxia chamber or incubator with adjustable O₂ levels
- Fluorescence microscope or plate reader with appropriate filter sets

Protocol:

- Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.
- Probe Loading: Prepare a stock solution of **HyP-1** in DMSO. Dilute the stock solution in cell culture medium to a final working concentration (typically in the low micromolar range, e.g., 2 μM). Remove the old medium from the cells, wash with PBS, and add the **HyP-1** containing medium.
- Incubation: Incubate the cells with the **HyP-1** probe for a sufficient duration to allow for cellular uptake (e.g., 30-60 minutes) at 37°C.
- Induction of Hypoxia (Ischemia Model):
 - For OGD, replace the probe-containing medium with a glucose-free medium.
 - Place the cells in a hypoxia chamber with a low oxygen atmosphere (e.g., 1% O₂).
 - Incubate for the desired period to induce ischemic conditions (e.g., 1-6 hours).
- Fluorescence Imaging:
 - Image the cells using a fluorescence microscope.
 - Acquire images in two channels:
 - **HyP-1** Channel: Excitation ~670 nm, Emission ~697 nm.
 - **red-HyP-1** Channel: Excitation ~750 nm, Emission ~798 nm.

- A normoxic control group of cells treated with **HyP-1** should be imaged under the same conditions.
- Data Analysis:
 - Perform a ratiometric analysis by calculating the ratio of the fluorescence intensity from the red-**HyP-1** channel to the **HyP-1** channel for each cell or region of interest.
 - An increase in this ratio indicates a shift towards a more hypoxic environment.

In Vivo Hypoxia Imaging in a Hindlimb Ischemia Model

This protocol provides a general framework for using **HyP-1** to image hypoxia in a murine model of peripheral artery disease.

Materials:

- **HyP-1** probe
- Anesthetic agent
- Surgical tools for vessel ligation
- In vivo imaging system (fluorescence and/or photoacoustic)

Protocol:

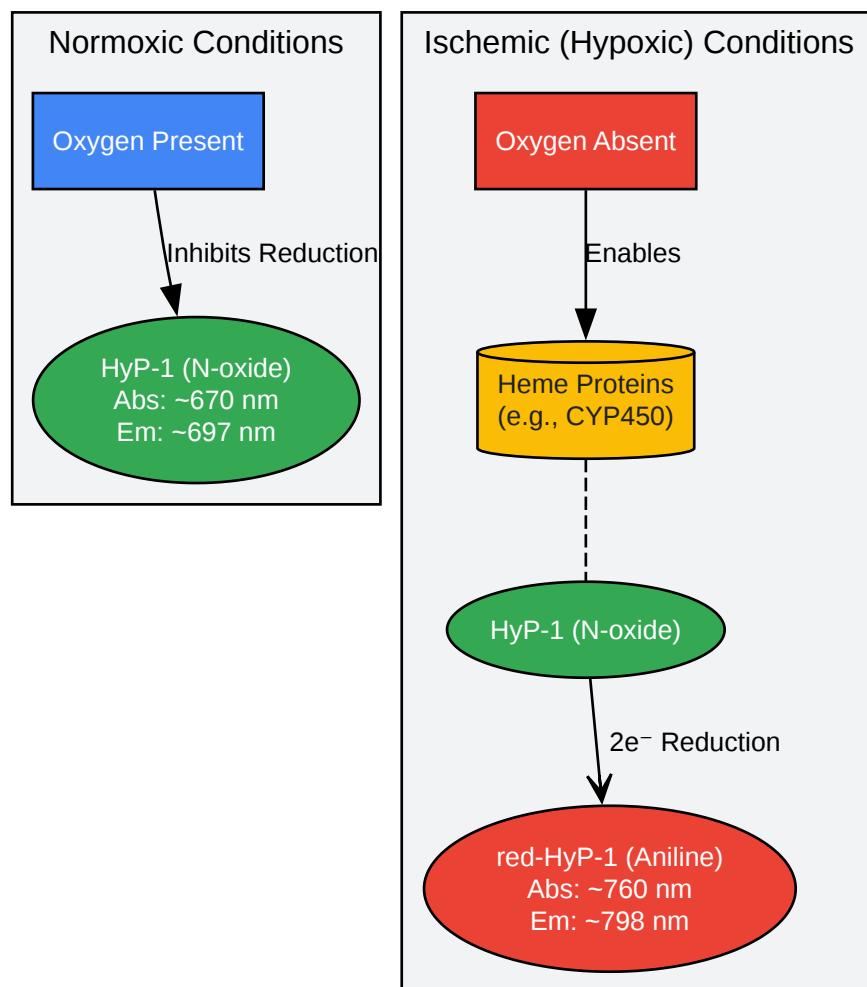
- Animal Model: Induce hindlimb ischemia in a mouse model by ligating the femoral artery of one leg. The contralateral leg can serve as a control.[6]
- Probe Administration: Prepare a sterile, injectable solution of **HyP-1**. Administer the probe to the animal, for example, via intramuscular injection directly into the ischemic and control limbs.[6]
- Imaging:
 - Allow sufficient time for the probe to react to the hypoxic environment (e.g., 1 hour post-injection).[6]

- Fluorescence Imaging: Acquire images at the emission wavelengths corresponding to **HyP-1** and **red-HyP-1**. A ratiometric image can be generated to visualize and quantify the extent of hypoxia. A significant increase in the ratiometric signal in the ischemic limb compared to the control limb indicates hypoxia.[6]
- Photoacoustic Imaging: Acquire PA images at an excitation wavelength of ~770 nm. A "turn-on" of the photoacoustic signal at this wavelength will be observed in the hypoxic tissue due to the formation of **red-HyP-1**.[5][6]

- Data Analysis:
 - For fluorescence imaging, calculate the ratio of the two emission signals to quantify the hypoxic response.[6]
 - For photoacoustic imaging, quantify the fold-increase in signal intensity at 770 nm in the ischemic limb relative to the control limb.[6]

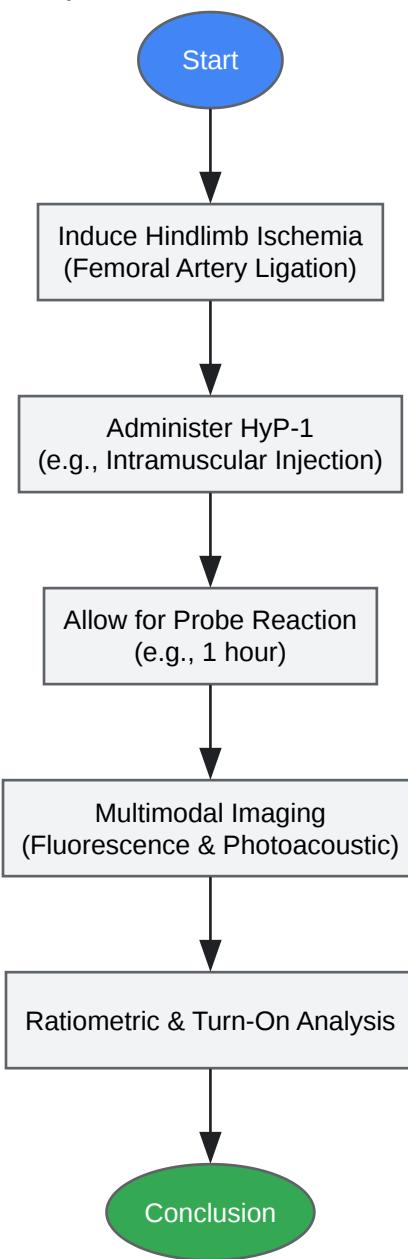
Visualizations

HyP-1 Activation in Ischemic Conditions

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Caption: Mechanism of **HyP-1** activation under ischemic (hypoxic) conditions.

In Vivo Experimental Workflow for HyP-1

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Caption: Workflow for in vivo imaging of ischemia using **HyP-1**.

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